molecular formula C13H14N2O B2452721 2-(2-imino-1,2-dihydropyridin-1-yl)-1-phenylethan-1-ol CAS No. 93186-99-3

2-(2-imino-1,2-dihydropyridin-1-yl)-1-phenylethan-1-ol

Cat. No.: B2452721
CAS No.: 93186-99-3
M. Wt: 214.268
InChI Key: RARUKSNTVDEKEY-UHFFFAOYSA-N
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Description

2-(2-imino-1,2-dihydropyridin-1-yl)-1-phenylethan-1-ol is a compound that features a pyridine ring with an imino group and a phenylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-imino-1,2-dihydropyridin-1-yl)-1-phenylethan-1-ol typically involves the reaction of 2-aminopyridine with benzaldehyde under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-imino-1,2-dihydropyridin-1-yl)-1-phenylethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-Iminopyridin-1-yl)-1-phenylacetone.

    Reduction: Formation of 2-(2-Aminopyridin-1-yl)-1-phenylethanol.

    Substitution: Formation of various substituted phenylethanol derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-imino-1,2-dihydropyridin-1-yl)-1-phenylethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-imino-1,2-dihydropyridin-1-yl)-1-phenylethan-1-ol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The phenylethanol moiety may interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminopyridin-1-yl)-1-phenylethanol
  • 2-(2-Hydroxypyridin-1-yl)-1-phenylethanol
  • 2-(2-Methoxypyridin-1-yl)-1-phenylethanol

Uniqueness

2-(2-imino-1,2-dihydropyridin-1-yl)-1-phenylethan-1-ol is unique due to the presence of the imino group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents on the pyridine ring or the phenylethanol moiety .

Properties

IUPAC Name

2-(2-iminopyridin-1-yl)-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-13-8-4-5-9-15(13)10-12(16)11-6-2-1-3-7-11/h1-9,12,14,16H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARUKSNTVDEKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CC=CC2=N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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